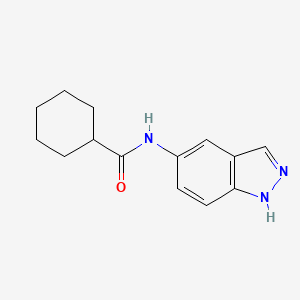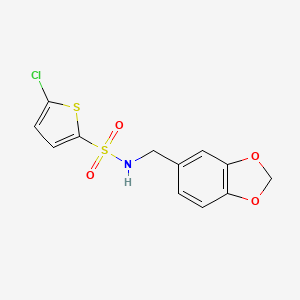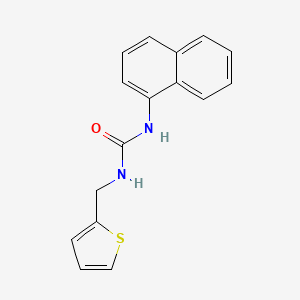
N-1-naphthyl-N'-(2-thienylmethyl)urea
Overview
Description
N-1-naphthyl-N'-(2-thienylmethyl)urea, also known as NTMU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. NTMU is a urea derivative and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-(2-thienylmethyl)urea is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and decrease the level of malondialdehyde (MDA) in cells. This compound has also been reported to increase the level of glutathione (GSH) and superoxide dismutase (SOD) in cells. In addition, this compound has been found to decrease the level of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N-1-naphthyl-N'-(2-thienylmethyl)urea has advantages and limitations for lab experiments. One of the advantages is that it can be synthesized through various methods with moderate to high yield. Another advantage is that it exhibits various pharmacological properties that can be investigated for potential therapeutic applications. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Another limitation is that the toxicity and pharmacokinetics of this compound have not been fully investigated.
Future Directions
There are several future directions for N-1-naphthyl-N'-(2-thienylmethyl)urea research. One direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Another direction is to investigate the mechanism of action of this compound and identify its molecular targets. In addition, further studies are needed to investigate the toxicity and pharmacokinetics of this compound. Furthermore, the synthesis of this compound derivatives with improved pharmacological properties can be explored.
Scientific Research Applications
N-1-naphthyl-N'-(2-thienylmethyl)urea has been investigated for its potential pharmacological properties. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. In addition, this compound has been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(17-11-13-7-4-10-20-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKANIZXJGYXVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4422064.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)
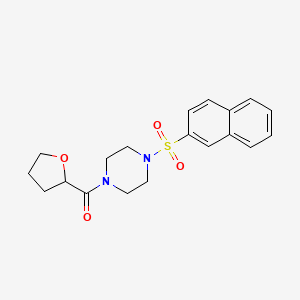
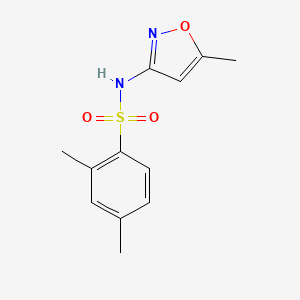
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4422088.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4422096.png)
![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)
![N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422120.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)
